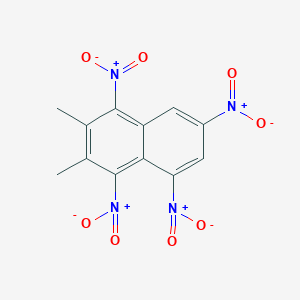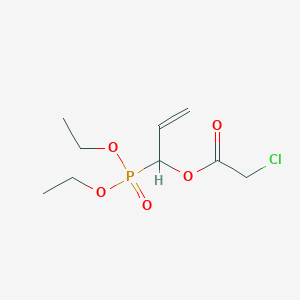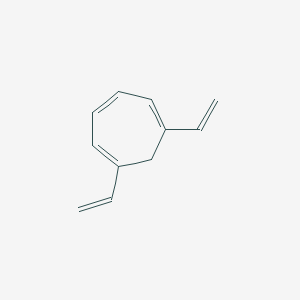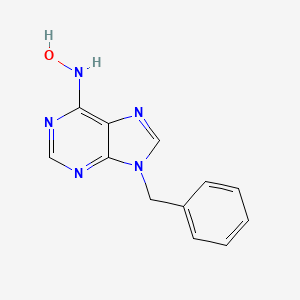
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene is a nitroaromatic compound known for its energetic properties. It is a derivative of naphthalene, characterized by the presence of four nitro groups and two methyl groups attached to the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4,5,7-tetranitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalene derivatives with various functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitroaromatic compounds and as a model compound in studies of nitration reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1,4,5,7-tetranitronaphthalene involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the disruption of cellular processes, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known nitroaromatic compound used in explosives.
1,3,5-Trinitrobenzene: A nitroaromatic compound with similar energetic properties.
2,4-Dinitrotoluene: A nitroaromatic compound used in the production of polyurethane foams.
Uniqueness
2,3-Dimethyl-1,4,5,7-tetranitronaphthalene is unique due to the presence of both methyl and nitro groups on the naphthalene ring, which imparts distinct chemical and physical properties. Its high energy content and stability make it particularly suitable for applications in energetic materials .
Propiedades
Número CAS |
50558-70-8 |
|---|---|
Fórmula molecular |
C12H8N4O8 |
Peso molecular |
336.21 g/mol |
Nombre IUPAC |
2,3-dimethyl-1,4,5,7-tetranitronaphthalene |
InChI |
InChI=1S/C12H8N4O8/c1-5-6(2)12(16(23)24)10-8(11(5)15(21)22)3-7(13(17)18)4-9(10)14(19)20/h3-4H,1-2H3 |
Clave InChI |
AUHAWPBAMPMCSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=CC(=CC2=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)




![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)







